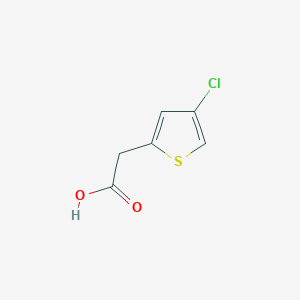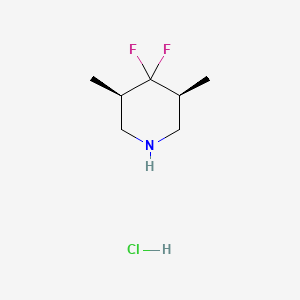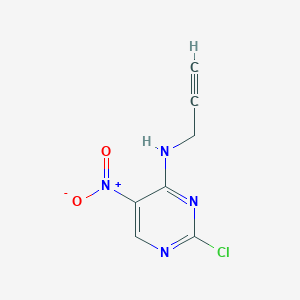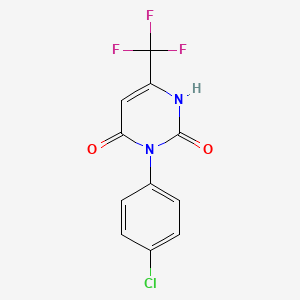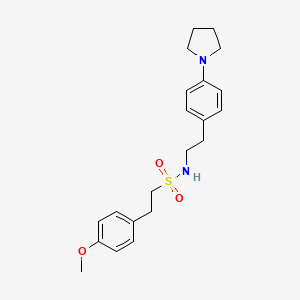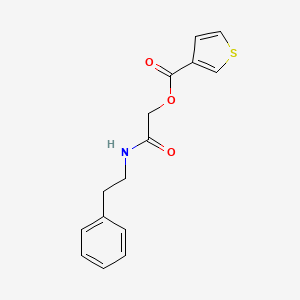![molecular formula C15H17F2NO4 B2817567 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2241138-04-3](/img/structure/B2817567.png)
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a chemical compound . It is related to the class of compounds known as tetrahydroisoquinolines . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can undergo various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can also be removed with strong acids .Scientific Research Applications
Organic Synthesis
The compound contains a tert-butoxycarbonyl (BOC) group , which is a common protecting group used in organic synthesis . The BOC group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate . This makes the compound useful in reactions where the amine group needs to be protected.
Photosensitive Peptide Synthesis
The compound could potentially be used in the synthesis of photosensitive peptides . For photosensitive peptide synthesis, the most intuitive solution is to incorporate a photo-controllable amino acid into the peptide backbone . This moves the research focus to the synthesis of amino acids with a photosensitive moiety .
Molecular Photoswitches
The compound could be used in the development of molecular photoswitches . Diarylethene (DAE) molecular photoswitches draw attention as building units in the preparation of diverse photoactive molecules . An interesting class of these molecules are photoactive peptides .
Photoactive Peptides
The compound could be used in the synthesis of photoactive peptides . A way to build DAE moiety into peptides/peptidomimetics is via DAE amino acids, an example of which has been demonstrated in bioactive cyclic peptides .
Light-Sensitive Supramolecular Systems
The compound could be used in the development of light-sensitive supramolecular systems . Photosensitive peptides are interesting as building units in light-sensitive supramolecular systems, which could have different applications as smart materials .
Smart Drugs
The compound could potentially be used in the development of smart drugs . Since peptide molecules are the protagonists of numerous bio-interactions, the idea of making peptides/peptidomimetics with light controllable molecular structures is an ongoing challenge that will hopefully lead to new smart drugs .
Future Directions
The use of the tert-butoxycarbonyl (Boc) group in organic synthesis, including in the synthesis of compounds like “2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid”, is a well-established practice in organic chemistry . Future research may focus on developing new methods for adding and removing the Boc group, or on exploring new applications of Boc-protected compounds in chemical synthesis .
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is a key part of the compound’s interaction with its targets .
Biochemical Pathways
The compound likely participates in peptide synthesis pathways, given the presence of the Boc group . The Boc group protects the amine functional group during synthesis, allowing for selective formation of bonds . Once the Boc group is removed, the amine can participate in peptide bond formation .
Pharmacokinetics
The compound’s solubility and stability may be influenced by the presence of the boc group and the ionic liquid in which it is often dissolved .
Result of Action
The primary result of the compound’s action is the formation of peptides or proteins, assuming its role in peptide synthesis . The removal of the Boc group allows the amine to form peptide bonds, contributing to the synthesis of these macromolecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group requires acidic conditions . Additionally, the compound’s solubility and stability can be affected by the ionic liquid in which it is dissolved .
properties
IUPAC Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-6-8-9(12(18)13(19)20)4-5-10(16)11(8)17/h4-5,12H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBLJCSWZGQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

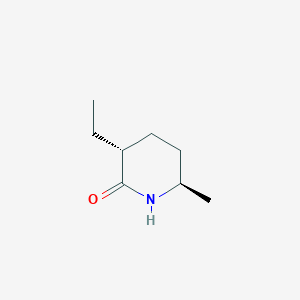
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2817486.png)
![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)
